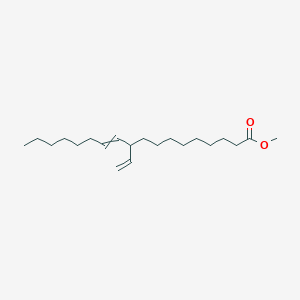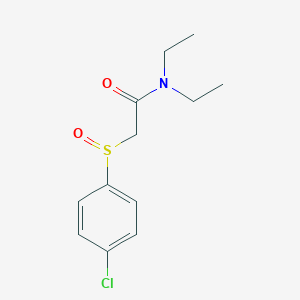
2-(4-Chlorobenzene-1-sulfinyl)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobenzene-1-sulfinyl)-N,N-diethylacetamide is a chemical compound that belongs to the class of sulfone derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and insecticidal properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzene-1-sulfinyl)-N,N-diethylacetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-diethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorobenzene-1-sulfinyl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chlorobenzene-1-sulfinyl)-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfone groups into target molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorobenzene-1-sulfinyl)-N,N-diethylacetamide involves its interaction with biological targets, such as enzymes or cellular membranes. The sulfone group can form strong interactions with proteins, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and biological system .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluorobenzene-1-sulfonyl)-N,N-diethylacetamide
- 2-(4-Methylbenzene-1-sulfonyl)-N,N-diethylacetamide
- 2-(4-Bromobenzene-1-sulfonyl)-N,N-diethylacetamide
Uniqueness
2-(4-Chlorobenzene-1-sulfinyl)-N,N-diethylacetamide is unique due to the presence of the chlorine atom in the benzene ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound versatile for different synthetic applications .
Propiedades
Número CAS |
120173-12-8 |
|---|---|
Fórmula molecular |
C12H16ClNO2S |
Peso molecular |
273.78 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfinyl-N,N-diethylacetamide |
InChI |
InChI=1S/C12H16ClNO2S/c1-3-14(4-2)12(15)9-17(16)11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
FPSHGGULUFOWKJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CS(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)
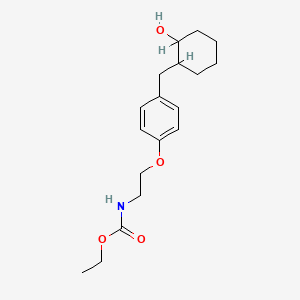
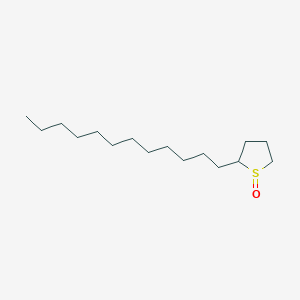
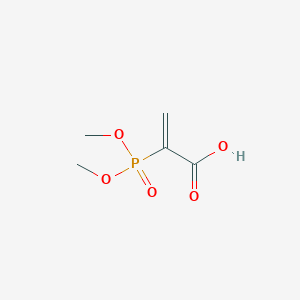
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)

![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)
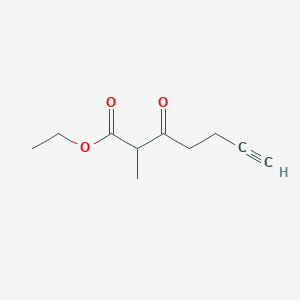
![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
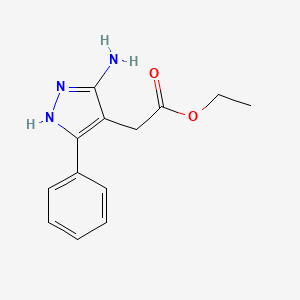

![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
